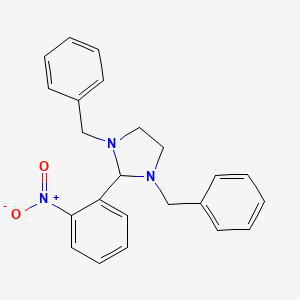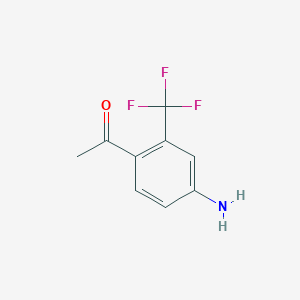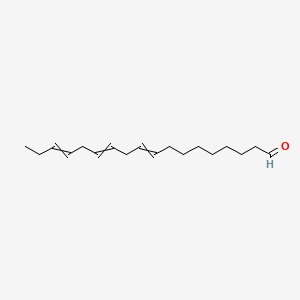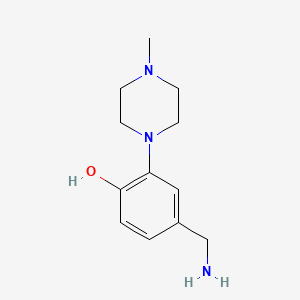
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine is an organic compound with the molecular formula C23H23N3O2 It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine typically involves the reaction of benzylamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro or nitroso derivatives.
Substitution: Various substituted imidazolidines.
Applications De Recherche Scientifique
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine involves its interaction with molecular targets such as Hsp90. The compound binds to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, inhibiting its function. This leads to the down-regulation of client proteins like Her2, resulting in cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
1,3-Dibenzyl-2-(2-nitrophenyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine: Similar structure but with the nitro group in a different position.
1,3-Dibenzyl-2-(3-nitrophenyl)imidazolidine: Another positional isomer with the nitro group at the 3-position.
Propriétés
Formule moléculaire |
C23H23N3O2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-(2-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)22-14-8-7-13-21(22)23-24(17-19-9-3-1-4-10-19)15-16-25(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Clé InChI |
FJXQMIZJAJKAFN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)



![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
![Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)

![N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)


![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)

